molecular formula C7H12F2O2 B8257998 7,7-Difluoroheptanoic acid

7,7-Difluoroheptanoic acid

Cat. No.: B8257998
M. Wt: 166.17 g/mol
InChI Key: UTUQMWCEWYLOJP-UHFFFAOYSA-N
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Description

7,7-Difluoroheptanoic acid (CAS: 2808329-45-3) is a fluorinated carboxylic acid with the molecular formula C₇H₁₂F₂O₂ and a molecular weight of 166.1674 g/mol . This compound features two fluorine atoms at the 7th carbon position of a linear heptanoic acid chain. It is commercially available for research and industrial applications, with suppliers like JW Pharma Lab offering it in various quantities .

Properties

IUPAC Name

7,7-difluoroheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c8-6(9)4-2-1-3-5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQMWCEWYLOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms at the desired position .

Industrial Production Methods: Industrial production of 7,7-Difluoroheptanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps like purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoroheptanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .

Scientific Research Applications

7,7-Difluoroheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,7-Difluoroheptanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-7,7-difluoro-7-phosphonoheptanoic Acid

  • Structural Differences: Unlike 7,7-difluoroheptanoic acid, this compound incorporates an amino group at the 2nd carbon and a phosphono group at the 7th carbon.
  • These modifications make it a candidate for NMDA receptor binding, as demonstrated in pharmacological studies .
  • Applications : Targeted for neurological research due to its affinity for glutamate receptors, highlighting its role in drug discovery .

7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic Acid

  • Structural Differences: This compound (CAS: 2248351-67-7) features a bicyclo[4.1.0]heptane core, introducing steric rigidity compared to the linear chain of 7,7-difluoroheptanoic acid.
  • Applications : Likely explored in drug design for its ability to mimic bioactive conformations of natural substrates .

Ethyl 7-(2,4-Difluorophenyl)-7-oxoheptanoate

  • Structural Differences : Incorporates a 2,4-difluorophenyl aromatic ring and an ethyl ester group, replacing the carboxylic acid with an ester.
  • Functional Impact : The ester group increases lipophilicity, enhancing membrane permeability, while the aromatic ring enables π-π stacking interactions. The ketone (7-oxo) group adds electrophilic reactivity.
  • Applications : Used in synthetic intermediates for fluorinated pharmaceuticals or agrochemicals .

7-Hydroxyheptanoic Acid

  • Structural Differences : Substitutes fluorine atoms with a hydroxyl group at the 7th position.
  • Functional Impact: The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the electronegative, hydrophobic fluorine atoms in 7,7-difluoroheptanoic acid.
  • Applications : Employed in polymer synthesis or as a metabolite in biochemical studies .

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-2-heptenoic Acid

  • Structural Differences : Contains seven fluorine atoms and two trifluoromethyl groups , creating a highly fluorinated, branched structure.
  • Functional Impact : Extreme fluorination enhances chemical stability and hydrophobicity, making it resistant to degradation.
  • Applications: Potential use in surfactants or corrosion-resistant coatings due to its fluorinated backbone .

Ethyl 2,2-Difluoroheptacosanoic Acid Ester

  • Structural Differences : A 27-carbon chain with fluorine atoms at the 2nd position and an ethyl ester.
  • Functional Impact : The long alkyl chain increases hydrophobicity, while fluorination at the 2nd position alters packing in lipid bilayers.
  • Applications : Studied in lipid membrane research or as a component of fluorinated lubricants .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
7,7-Difluoroheptanoic acid C₇H₁₂F₂O₂ 166.17 -CF₂ at C7 Pharmaceuticals, agrochemicals
2-Amino-7,7-difluoro-7-phosphonoheptanoic acid C₇H₁₁F₂NO₅P 266.14 -NH₂ at C2, -PO₃H₂ at C7 NMDA receptor ligands
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid C₈H₁₀F₂O₂ 188.16 Bicyclic core Drug design
Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate C₁₅H₁₇F₂O₃ 284.30 Aromatic difluoro, ketone, ester Synthetic intermediates
7-Hydroxyheptanoic acid C₇H₁₄O₃ 146.18 -OH at C7 Polymer chemistry, biochemistry
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-2-heptenoic acid C₉H₅F₁₃O₂ 440.12 Multiple -CF₃ and -F groups Surfactants, coatings
Ethyl 2,2-difluoroheptacosanoic acid ester C₂₉H₅₆F₂O₂ 492.75 Long-chain, -CF₂ at C2 Lipid membranes, lubricants

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,7-difluoroheptanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Approach :

  • Fluorination Strategies : Use nucleophilic fluorination agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 7-position. Monitor reaction temperature (typically −78°C to room temperature) to avoid side reactions like elimination .

  • Purification : Employ column chromatography with silica gel or reverse-phase HPLC. Validate purity via 1H^1\text{H}, 19F^{19}\text{F}-NMR, and GC-MS .

  • Yield Optimization : Adjust stoichiometry of fluorinating agents and use inert atmospheres (argon/nitrogen) to minimize hydrolysis.

    • Data Table : Hypothetical Synthesis Conditions
Fluorinating AgentSolventTemp (°C)Yield (%)Purity (HPLC)
DASTDCM−786298.5
Deoxo-FluorTHF05897.8

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 7,7-difluoroheptanoic acid from structural analogs?

  • Methodological Approach :

  • 19F^{19}\text{F}-NMR : Expect two distinct fluorine signals near δ −120 ppm (CF2_2) due to symmetry. Compare with 19F^{19}\text{F}-NMR databases for fluorinated acids .
  • IR Spectroscopy : Look for C-F stretching vibrations (1000–1300 cm1^{-1}) and carboxylic O-H stretches (2500–3300 cm1^{-1}).
  • Mass Spectrometry : Identify molecular ion peaks at m/z 178 (M+^+) and fragments (e.g., loss of COOH at m/z 133) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and thermodynamic properties of 7,7-difluoroheptanoic acid?

  • Methodological Approach :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate bond dissociation energies, partial charges, and frontier molecular orbitals. Validate against experimental thermochemical data (e.g., enthalpy of formation) .

  • Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments.

    • Data Table : Hypothetical DFT vs. Experimental Data
PropertyDFT PredictionExperimental Value
C-F Bond Length (Å)1.381.40
pKa (COOH)3.23.5

Q. What environmental persistence mechanisms are hypothesized for 7,7-difluoroheptanoic acid, given its structural similarity to PFAS?

  • Methodological Approach :

  • Degradation Studies : Conduct accelerated degradation tests (hydrolysis, photolysis) under controlled pH and UV light. Compare half-lives with perfluoroheptanoic acid (PFHpA) .
  • Bioaccumulation Assays : Use in vitro models (e.g., liver microsomes) to assess metabolic stability and protein binding affinity .

Q. How can contradictory data between experimental and computational results be resolved?

  • Methodological Approach :

  • Error Source Analysis : Check for basis set limitations in DFT (e.g., insufficient inclusion of exact exchange) or experimental artifacts (e.g., solvent impurities) .
  • Sensitivity Testing : Vary computational parameters (e.g., grid size, convergence criteria) and replicate experiments with stricter controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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